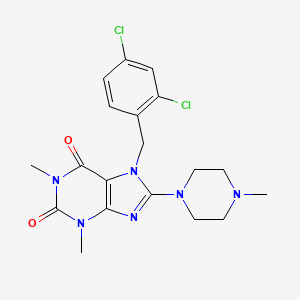
7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H22Cl2N6O2 and its molecular weight is 437.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione is a compound of interest due to its potential pharmacological applications. This article explores its biological activities, including antibacterial effects, enzyme inhibition properties, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is C19H23Cl2N7O2, with a molecular weight of approximately 451.13 g/mol. The compound contains a purine core modified by a dichlorobenzyl and piperazine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23Cl2N7O2 |
| Molecular Weight | 451.13 g/mol |
| CAS Number | 868146-58-1 |
Antibacterial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing piperazine and purine cores have demonstrated effectiveness against various bacterial strains. In vitro tests indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis , suggesting that this compound may also possess similar antibacterial characteristics .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research on related compounds indicates that those with piperazine rings often show inhibitory effects on acetylcholinesterase (AChE) and urease. For example, certain derivatives have reported IC50 values ranging from 0.63 µM to 6.28 µM against urease . Given the structural similarities, it is plausible that this compound may exhibit comparable enzyme inhibition activity.
Case Studies
In a comprehensive study of piperazine derivatives, several compounds were synthesized and tested for biological activity. The results indicated that modifications to the piperazine moiety significantly influenced both antibacterial and enzyme inhibition properties. Compounds with electron-withdrawing groups (like chlorine) generally exhibited enhanced activity . This aligns with the structure of our compound, which includes a dichlorobenzyl group.
Table: Summary of Biological Activities of Related Compounds
| Compound | Antibacterial Activity (IC50) | AChE Inhibition (IC50) |
|---|---|---|
| Compound A (Piperazine Derivative) | 2.14 µM | 0.63 µM |
| Compound B (Piperidine Derivative) | 1.21 µM | 6.28 µM |
| 7-(2,4-dichlorobenzyl)-... | Pending Further Testing | Pending Further Testing |
Propiedades
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-23-6-8-26(9-7-23)18-22-16-15(17(28)25(3)19(29)24(16)2)27(18)11-12-4-5-13(20)10-14(12)21/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAKGMVHDHCHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














